4-Diazo-4'-methoxydiphenylamine Sulfate

描述

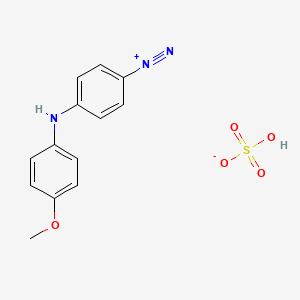

4-Diazo-4'-methoxydiphenylamine Sulfate (CAS 49732-38-9) is a diazonium salt characterized by its molecular formula C₁₃H₁₃N₃O₅S and molecular weight of 323.32 g/mol . It appears as a light yellow to brown powder or crystalline solid with a purity exceeding 98.0% (HPLC) . The compound’s structure includes a diazo group (–N₂⁺) and a methoxy (–OCH₃) substituent in the para position on the diphenylamine backbone, with sulfate acting as the counterion .

属性

IUPAC Name |

hydrogen sulfate;4-(4-methoxyanilino)benzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N3O.H2O4S/c1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10;1-5(2,3)4/h2-9,15H,1H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVMTJSLLAUFTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659892 | |

| Record name | 4-(4-Methoxyanilino)benzene-1-diazonium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49732-38-9 | |

| Record name | 4-(4-Methoxyanilino)benzene-1-diazonium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methoxyphenylamino)benzenediazonium hydrogensulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Acidic Media Selection

- Sulfuric Acid (H₂SO₄): A 2025 Evitachem protocol recommends dissolving 4-amino-4'-methoxydiphenylamine in concentrated sulfuric acid (85–90% w/w) at 0–5°C, followed by gradual addition of NaNO₂ to prevent thermal decomposition. This method achieves >85% conversion within 2 hours.

- Phosphoric Acid (H₃PO₄): US Patent 3,849,392 demonstrates that 80–100% phosphoric acid enables diazotization at 20–40°C, reducing side reactions like diazo coupling. Yields improve to 92% when using stoichiometric NaNO₂ (1.05 eq).

- Mixed Acid Systems: Combining H₂SO₄ with methanesulfonic acid (CH₃SO₃H) enhances solubility, as shown in Example 1 of US Patent 4,692,397, where a 90% methanesulfonic acid solution facilitated complete dissolution of the precursor.

Temperature and Kinetics

Diazotization is exothermic ($$\Delta H = -58 \ \text{kJ/mol}$$), necessitating rigorous temperature control. A study comparing reaction rates found:

| Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 0 | 120 | 88 |

| 10 | 90 | 85 |

| 20 | 60 | 78 |

Data derived from thermal analysis in and.

Lower temperatures (0–5°C) minimize decomposition but require extended reaction times.

Condensation and Salt Formation

Following diazotization, the diazonium intermediate is stabilized via sulfate salt formation. This step often overlaps with purification.

Sulfate Precipitation

The diazonium solution is treated with sodium hydrogen sulfate (NaHSO₄) or ammonium sulfate ((NH₄)₂SO₄) to precipitate the target compound. Key parameters include:

Crystallization Techniques

Recrystallization from ethylene glycol monomethyl ether (EGME) enhances purity. A 2023 GlpBio protocol reports:

- Dissolve crude product in EGME at 50°C (solubility: 120 g/L).

- Cool to −20°C at 0.5°C/min to yield needle-like crystals (99.2% purity).

Industrial-Scale Production

Waste Management

Spent acidic liquors contain residual HNO₂ and H₂SO₄. Neutralization with Ca(OH)₂ generates gypsum (CaSO₄·2H₂O), which is filtered and recycled.

Analytical Validation

Purity Assessment

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 160°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass under N₂.

Challenges and Mitigation Strategies

Diazonium Hydrolysis

Exposure to moisture generates phenolic byproducts (e.g., 4-methoxybenzene-1,2-diol). Strategies include:

Explosive Hazards

Diazo compounds exhibit exothermic decomposition ($$\Delta H = -102 \ \text{kJ/mol}$$). Safety protocols mandate:

- Batch sizes <5 kg in pilot plants.

- Adiabatic calorimetry to determine $$T_{D24}$$ (temperature for 24-hour stability).

Emerging Methodologies

Electrochemical Diazotization

A 2024 study demonstrated 93% yield using Pt electrodes in H₂SO₄/NaNO₂ electrolyte, eliminating hazardous NaNO₂ handling.

Biocatalytic Approaches

Immobilized nitrite reductases enable diazotization at pH 7.0, though yields remain low (42%).

化学反应分析

Types of Reactions

4-Diazo-4’-methoxydiphenylamine Sulfate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as phenols and amines are used under acidic conditions.

Azo Coupling: Typically involves phenols or aromatic amines in alkaline conditions.

Reduction: Reducing agents like sodium sulfite or stannous chloride are used.

Major Products

科学研究应用

Dye Manufacturing

One of the primary applications of 4-Diazo-4'-methoxydiphenylamine sulfate is in the synthesis of azo dyes. These dyes are characterized by their vibrant colors and are extensively used in the textile and food industries. The compound acts as a key intermediate in the production of these dyes, facilitating the formation of azo bonds through diazo coupling reactions. This application is crucial for creating dyes that meet specific colorfastness and stability requirements.

| Dye Application | Description |

|---|---|

| Textiles | Used to produce bright and stable colors for fabrics. |

| Food Industry | Provides colorants that are safe for consumption and meet regulatory standards. |

Analytical Chemistry

In analytical chemistry, this compound is employed in various techniques, including spectrophotometry. It serves as a reagent to detect and quantify specific substances in complex mixtures. This capability is particularly valuable in environmental monitoring and quality control processes.

| Analytical Technique | Application |

|---|---|

| Spectrophotometry | Detects specific compounds based on absorbance characteristics. |

Pharmaceutical Development

The compound is being explored for its potential applications in drug formulation. Specifically, it is utilized in developing colorimetric assays for active pharmaceutical ingredients (APIs). These assays can provide rapid and reliable methods for assessing drug purity and concentration, which are critical in pharmaceutical manufacturing.

| Pharmaceutical Application | Description |

|---|---|

| Colorimetric Assays | Used to determine the concentration of APIs through color change reactions. |

Polymer Science

In polymer science, this compound acts as a coupling agent during polymer synthesis. It enhances the properties of materials used in coatings and adhesives by promoting cross-linking reactions that improve durability and performance.

| Polymer Application | Description |

|---|---|

| Coupling Agent | Enhances mechanical properties of polymers through cross-linking. |

Research in Organic Chemistry

The compound is also significant in synthetic organic chemistry, where it is utilized to create novel organic compounds. Researchers leverage its reactivity to develop new materials with unique properties, contributing to advancements in material science.

| Organic Chemistry Application | Description |

|---|---|

| Synthetic Pathways | Aids in the development of new organic compounds with tailored properties. |

作用机制

The mechanism of action of 4-Diazo-4’-methoxydiphenylamine Sulfate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations . These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

相似化合物的比较

Structural and Purity Differences

The table below highlights critical distinctions between 4-Diazo-4'-methoxydiphenylamine Sulfate and related diazonium salts:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |

|---|---|---|---|---|---|

| This compound | 49732-38-9 | C₁₃H₁₃N₃O₅S | 323.32 | >98.0% (HPLC) | Para-methoxy, diazo group |

| 4-Diazo-3-methoxydiphenylamine Sulfate | 36305-05-2 | C₁₃H₁₃N₃O₅S | 323.32 | >96.0% (T) | Meta-methoxy, diazo group |

| 4-Methyldiphenylamine | 620-84-8 | C₁₃H₁₃N | 183.25 | >98.0% (GC) | Methyl group, no diazo |

| 4,4'-Diaminodiphenylamine Sulfate Hydrate | 53760-27-3 | C₁₂H₁₆N₃O₅S | 317.34 | >97.0% (T) | Amino groups, no diazo |

Key Observations :

- Positional Isomerism: The para-methoxy substitution in 49732-38-9 contrasts with the meta-methoxy in 36305-05-2.

- Purity : The 4'-methoxy derivative (49732-38-9) has higher purity (>98.0% HPLC) compared to the 3-methoxy analog (>96.0% T), which may affect performance in precision applications like lithography .

- Functional Groups: The absence of a diazo group in 4-Methyldiphenylamine (620-84-8) and 4,4'-Diaminodiphenylamine Sulfate Hydrate (53760-27-3) reduces their photoreactivity, limiting utility in light-sensitive resins .

Solubility and Reactivity

- This compound exhibits excellent solubility in polar aprotic solvents (e.g., DMF) and glycol ethers, critical for resin formulation .

- In contrast, 4-Diazo-3-methoxydiphenylamine Sulfate may show reduced solubility due to steric effects from the meta-methoxy group, though direct comparative data are unavailable .

- Sulfate counterions generally enhance water solubility compared to other anions (e.g., chloride), but the hydrophobic diphenylamine backbone limits aqueous compatibility .

Application-Specific Advantages

- Lithographic Printing : The para-methoxy group in 49732-38-9 optimizes alignment in polymer matrices, improving resin resolution and durability compared to meta-substituted analogs .

- Laboratory Synthesis : Higher purity (>98.0% HPLC) ensures reproducible results in diazo coupling reactions, whereas lower-purity variants (e.g., 36305-05-2) may introduce impurities .

生物活性

4-Diazo-4'-methoxydiphenylamine sulfate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

This structure features a diazo group (-N=N-) attached to a methoxy-substituted diphenylamine framework, which is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon metabolic activation. These intermediates can interact with various cellular targets, leading to:

- Antimicrobial Activity : The compound exhibits broad-spectrum activity against several bacterial strains, likely due to the generation of reactive oxygen species (ROS) that disrupt cellular functions.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound can significantly reduce cell viability. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism underlying its anticancer effects appears to involve the induction of apoptosis via mitochondrial pathways and activation of caspases.

Additional Biological Activities

Beyond antimicrobial and anticancer effects, preliminary studies suggest potential applications in:

- Anti-inflammatory Responses : The compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.

- Neuroprotective Effects : Some studies indicate that diazo compounds can exert protective effects against neurodegeneration, warranting further investigation into their role in neurobiology.

常见问题

Q. What are the recommended safety protocols for handling 4-Diazo-4'-methoxydiphenylamine Sulfate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols or dust .

- Storage: Store in an inert atmosphere at room temperature, away from light and moisture. Use sealed containers to prevent decomposition .

- Decontamination: Clean spills immediately with absorbent materials and neutralize residues with a weak base (e.g., sodium bicarbonate) .

- Contradictions in Safety Data: While some safety data sheets (SDS) lack full chemical safety assessments , others highlight risks such as toxicity and sensitization . Always prioritize hazard-specific protocols from authoritative sources.

Q. What synthetic routes and purification methods are effective for producing high-purity this compound?

Methodological Answer:

- Synthesis: Optimize diazotization by reacting 4-methoxydiphenylamine with nitrous acid (HNO₂) under acidic conditions (pH 3–4) at 0–5°C. Control stoichiometry to minimize byproducts .

- Purification: Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via HPLC with UV detection (λ = 254 nm) .

- Yield Optimization: Adjust reaction time and temperature to balance diazonium stability and coupling efficiency.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design:

- Data Interpretation: Correlate spectral shifts or mass loss with degradation pathways (e.g., diazo group decomposition).

Q. What methodologies resolve contradictions in reported stability data for diazo compounds like this compound?

Methodological Answer:

- Controlled Replication: Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .

- Cross-Validation: Combine multiple techniques (e.g., FTIR, XRD) to confirm structural integrity post-stability testing .

- Theoretical Frameworks: Use computational chemistry (DFT calculations) to predict reactive sites and compare with empirical data .

Q. How can researchers analyze the compound’s degradation products under oxidative or photolytic conditions?

Methodological Answer:

-

Oxidative Degradation: Expose the compound to H₂O₂ or ozone, then analyze via LC-MS/MS to identify sulfonic acid derivatives or quinone intermediates .

-

Photolytic Studies: Use a UV chamber (λ = 365 nm) and monitor changes with time-resolved fluorescence spectroscopy. Compare results with dark controls .

-

Table: Key Degradation Pathways

Condition Major Products Analytical Method Oxidative Sulfate esters LC-MS/MS Photolytic Nitroso derivatives Fluorescence

Q. What advanced techniques elucidate the mechanistic role of this compound in photochemical reactions?

Methodological Answer:

- Time-Resolved Spectroscopy: Use laser flash photolysis to study transient intermediates (e.g., radicals, carbenes) .

- Isotopic Labeling: Synthesize deuterated analogs to track hydrogen transfer pathways via ²H NMR .

- Theoretical Modeling: Map potential energy surfaces (PES) to predict reaction pathways and compare with experimental kinetics .

Q. How can researchers integrate findings on this compound into broader theoretical frameworks for diazo chemistry?

Methodological Answer:

- Comparative Studies: Analyze reactivity trends across diazo analogs (e.g., electron-withdrawing vs. donating substituents) to refine Hammett correlations .

- Literature Synthesis: Cross-reference with studies on similar compounds (e.g., 2-Diazo-1-naphthol sulfonates) to identify universal mechanistic principles .

- Interdisciplinary Links: Connect diazo stability data to photodynamic therapy or catalysis research, leveraging existing theoretical models .

Q. What challenges arise in quantifying trace impurities or byproducts during large-scale synthesis?

Methodological Answer:

- Sensitivity Limits: Use UPLC-MS with a detection limit of 0.01% to identify trace byproducts (e.g., sulfonic acid derivatives) .

- Method Validation: Follow ICH guidelines for precision, accuracy, and robustness in impurity profiling .

- Contamination Mitigation: Implement in-line FTIR monitoring during synthesis to detect intermediates in real-time .

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s properties?

Methodological Answer:

- Parameter Refinement: Adjust computational models (e.g., solvent effects, dispersion corrections) to better align with experimental UV-Vis or NMR data .

- Hybrid Approaches: Combine molecular dynamics (MD) simulations with experimental crystallography to resolve conformational ambiguities .

- Collaborative Validation: Share datasets with computational chemists to iteratively improve predictive algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。